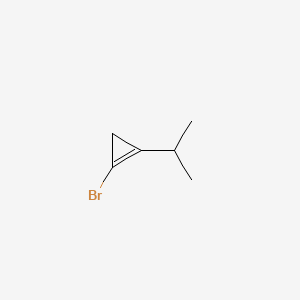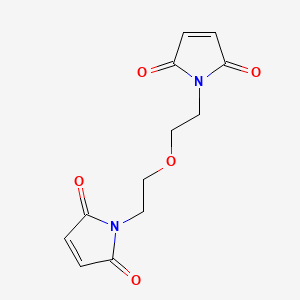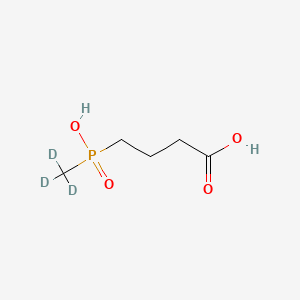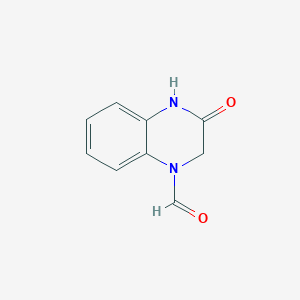
3-Oxo-3,4-dihydroquinoxaline-1(2H)-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1(2H)-Quinoxalinecarboxaldehyde,3,4-dihydro-3-oxo-(9CI) is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoxaline core with a carboxaldehyde group and a dihydro-oxo substitution, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Quinoxalinecarboxaldehyde,3,4-dihydro-3-oxo-(9CI) typically involves the condensation of o-phenylenediamine with glyoxal or its derivatives. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The resulting quinoxaline intermediate is then subjected to further functionalization to introduce the carboxaldehyde and dihydro-oxo groups.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1(2H)-Quinoxalinecarboxaldehyde,3,4-dihydro-3-oxo-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carboxaldehyde group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxaldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various quinoxaline derivatives with modified functional groups, which can be further utilized in the synthesis of pharmaceuticals and other bioactive compounds.
Scientific Research Applications
1(2H)-Quinoxalinecarboxaldehyde,3,4-dihydro-3-oxo-(9CI) has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1(2H)-Quinoxalinecarboxaldehyde,3,4-dihydro-3-oxo-(9CI) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
Quinoxaline-2-carboxaldehyde: A derivative with a carboxaldehyde group at the 2-position.
3,4-Dihydroquinoxaline: A reduced form of quinoxaline without the carboxaldehyde group.
Uniqueness
1(2H)-Quinoxalinecarboxaldehyde,3,4-dihydro-3-oxo-(9CI) is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The combination of the quinoxaline core with the carboxaldehyde and dihydro-oxo groups makes it a valuable intermediate for the synthesis of diverse bioactive compounds.
Properties
CAS No. |
36002-61-6 |
|---|---|
Molecular Formula |
C9H8N2O2 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
3-oxo-2,4-dihydroquinoxaline-1-carbaldehyde |
InChI |
InChI=1S/C9H8N2O2/c12-6-11-5-9(13)10-7-3-1-2-4-8(7)11/h1-4,6H,5H2,(H,10,13) |
InChI Key |
VRQBCGLVIFQFJL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


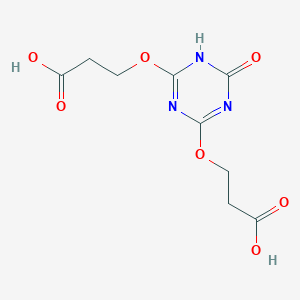
![(1Z)-2-(4-nitrophenyl)-N'-[(phenylcarbonyl)oxy]ethanimidamide](/img/structure/B13831958.png)
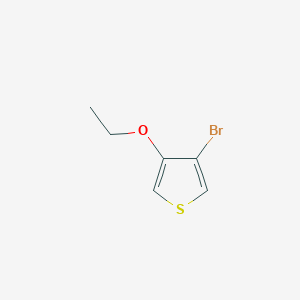
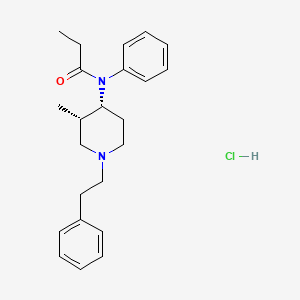
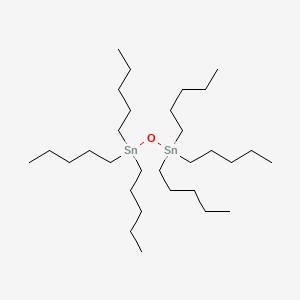
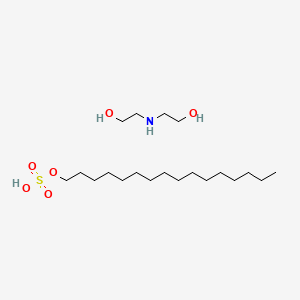
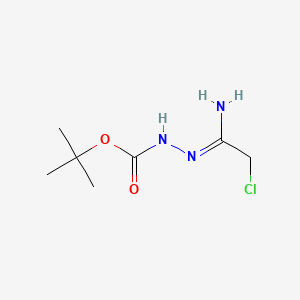
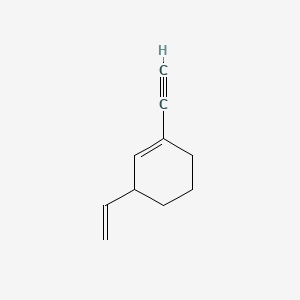
![Methyl-3-[2-(4-aminobenzoyl)acetamino]-4-[3,5-dicarboxymethyl)-phenoxy]-benzoate](/img/structure/B13832011.png)
![2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazin-8-amine](/img/structure/B13832014.png)
![(1S,4S,5R,9S,10R,13R,14R)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5,14-dicarboxylic acid](/img/structure/B13832016.png)
